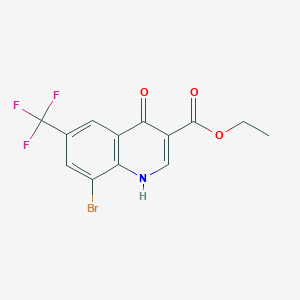

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 35975-57-6) is a halogenated and fluorinated quinoline derivative. Its structure features a bromine atom at position 8, a hydroxyl group at position 4, and a trifluoromethyl group at position 6, with an ethyl ester at position 2. This compound is primarily used as an intermediate in pharmaceutical synthesis due to its versatile reactivity and ability to act as a precursor for biologically active molecules . Physical properties include a molecular weight of 380.11 g/mol (for the trifluoromethoxy variant, CAS 1072944-81-0) and a purity standard of ≥98% in commercial samples .

Properties

IUPAC Name |

ethyl 8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOCGWBQJMRUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of topoisomerases, which are critical for DNA replication and transcription in cancer cells. This mechanism is crucial for the development of targeted cancer therapies.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for synthesizing more complex pharmaceutical compounds. Its unique functional groups allow for further modifications that can enhance biological activity or selectivity against specific targets.

Agrochemical Applications

The compound's antimicrobial properties also extend to agricultural applications. It can be utilized as a pesticide or fungicide to protect crops from pathogens. The trifluoromethyl group enhances lipophilicity, which may improve the compound's efficacy in penetrating plant tissues.

Material Science Applications

In material science, this compound can be used in the synthesis of polymeric materials with specific properties. Its ability to participate in various chemical reactions allows it to serve as a building block for creating advanced materials with tailored functionalities.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of quinoline exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. This compound was among the compounds tested, showing promising results in inhibiting bacterial growth .

Case Study 2: Anticancer Properties

Research featured in Cancer Research highlighted the efficacy of quinoline derivatives in inducing apoptosis in cancer cell lines. This compound was noted for its ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to specific biological responses. The bromine atom can participate in electrophilic substitution reactions, further influencing the compound's activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups:

Physicochemical Properties

- Solubility: The trifluoromethyl group increases hydrophobicity, reducing aqueous solubility compared to non-fluorinated analogs. For example, Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0) has higher solubility in polar solvents due to the absence of CF₃ or Br .

- Melting Points: Brominated derivatives (e.g., CAS 122794-99-4 and 35975-57-6) exhibit higher melting points (200–250°C) compared to non-halogenated analogs (150–180°C) due to stronger intermolecular interactions .

Antibacterial Activity

Pharmaceutical Intermediates

- The trifluoromethyl group enhances blood-brain barrier penetration, making the compound valuable in CNS drug discovery (e.g., PDE5 inhibitors) .

- Bromine facilitates Suzuki-Miyaura cross-coupling, enabling diversification into aryl/heteroaryl derivatives .

Market and Production Insights

- Global Production: China dominates manufacturing (~60% of global capacity), with key producers including Combi-Blocks and Alfa Chemistry .

- Cost Drivers: Bromine and trifluoromethyl reagents contribute to higher production costs (~$260/g for research-grade samples) compared to non-halogenated analogs (~$100/g) .

Biological Activity

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H9BrF3NO4

Molecular Weight : 380.1 g/mol

CAS Number : 1072944-81-0

The presence of bromine and trifluoromethyl groups in its structure contributes to the compound's unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Compounds with similar structures have been shown to participate in several mechanisms, including:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which help protect cells from oxidative stress.

Antimicrobial Activity

Research has indicated that quinoline derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study evaluating similar compounds demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable effects .

Anticancer Properties

The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. Research indicates that quinoline derivatives can disrupt cell cycle progression and promote cell death in tumor cells. For instance, compounds with trifluoromethyl groups have shown enhanced potency against cancer cell lines due to their electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial effects of this compound.

- Methodology : In vitro assays were conducted against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential .

-

Anticancer Evaluation :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assay protocols.

- Results : The compound demonstrated IC50 values ranging from 10 to 20 µM across different cancer cell lines, showcasing significant anticancer activity .

Comparison with Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Effective against S. aureus | IC50 = 10–20 µM |

| 8-Bromo-4-Hydroxyquinoline | Similar structure | Moderate activity | IC50 = 15–25 µM |

| Trifluoromethylquinoline | Different substituents | Low activity | IC50 = 25–35 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.